molecular formula C16H16N2O6S B4562538 methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate

methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate

Cat. No.: B4562538
M. Wt: 364.4 g/mol
InChI Key: ARSUJLLLEIOKQD-WMZJFQQLSA-N
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Description

Methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.07290741 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Catalysis

One application area for compounds with methoxy-substituted benzenes, similar to the methoxybenzodioxolyl moiety in the query compound, is in catalysis. For instance, methoxy-substituted benzenes have been oxidized with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium (VII) in acetic acid to yield p-benzoquinones. This process indicates the potential use of similar compounds in oxidative catalysis, which is crucial in various chemical syntheses and industrial applications (Adam et al., 1995).

Fluorescent Chemical Sensors

Another significant application is in the development of fluorescent chemical sensors. Compounds containing imidazolidinyl or similar heterocyclic moieties, especially when involved in selective interactions with metal ions, have been utilized as fluorescent sensors. For example, certain fluorescent compounds have demonstrated good selectivity towards Co2+ ions, indicating their potential as chemical sensors for specific metal detection (Li Rui-j, 2013).

Crystallography and Molecular Structure Analysis

Compounds with complex structures, including ester, methylene, and imidazolidinyl groups, are subjects of crystallographic studies to understand their molecular conformations and interactions. Such analyses are foundational in designing drugs and materials with desired physical and chemical properties (Zhengyi Li et al., 2015).

Antimicrobial Research

Methylene-bridged compounds with imidazolidinyl and thiazolidinone moieties have shown significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Lamani et al., 2009).

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-17-15(20)10(18(16(17)25)7-14(19)22-3)4-9-5-12-13(24-8-23-12)6-11(9)21-2/h4-6H,7-8H2,1-3H3/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSUJLLLEIOKQD-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2OC)OCO3)N(C1=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2OC)OCO3)/N(C1=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 2
methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate

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